1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene
Description
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene (CAS: 1248744-48-0) is an organobromine compound featuring a 3-chlorobenzene core substituted with a 2-bromo-1-ethoxyethyl group. The substituent consists of an ethyl chain where the first carbon is bonded to an ethoxy group (-OCH₂CH₃) and the second carbon bears a bromine atom. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions . Its molecular formula is C₁₀H₁₂BrClO, with a molecular weight of 275.56 g/mol.
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO/c1-2-13-10(7-11)8-4-3-5-9(12)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
TWDWTHHNEIGFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethoxy group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromo and chloro substituents can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s reactivity and binding affinity. The ethoxyethyl group can influence the compound’s solubility and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene with structurally related compounds, focusing on molecular features, physical properties, and applications:
Structural and Reactivity Differences
Chain Length and Functional Groups :
- The ethoxyethyl group in the target compound introduces steric hindrance and electron-donating effects, unlike the simpler bromomethyl or bromoethyl analogs. This increases resistance to hydrolysis compared to bromoethoxy derivatives .
- Thioether analogs (e.g., 1-[(2-bromoethyl)sulfanyl]-3-chlorobenzene) exhibit distinct reactivity due to sulfur’s polarizability, enabling participation in radical reactions .
- Boiling Points and Solubility: Longer chains (e.g., 3-bromopropoxy) increase molecular weight and boiling points, enhancing solubility in non-polar solvents . Branched derivatives like 1-(1-bromoethyl)-3-chlorobenzene are liquids at room temperature, facilitating use in solution-phase synthesis .
Research Findings and Data Validation
- Synthesis Yields : The target compound is synthesized in 97% purity (), outperforming analogs like 1-(3-bromopropoxy)-3-chlorobenzene (95% purity) .
- Spectroscopic Confirmation : NMR and HRMS data for related compounds (e.g., 1-(1-azido-2,2-dimethylpropyl)-3-chlorobenzene) validate structural assignments, ensuring reliability in comparative studies .
- Thermal Stability : The ethoxyethyl group’s stability at 60°C (observed in catalytic reactions) contrasts with bromomethyl analogs, which degrade under similar conditions .
Biological Activity
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzene is a halogenated organic compound with the molecular formula C₉H₁₀BrCl. It features a chlorobenzene ring substituted at the meta position with a bromoethyl group and an ethoxy group. This unique structure imparts specific chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Structure and Composition
- Molecular Formula : C₉H₁₀BrCl
- Functional Groups :
- Bromo group (Br)
- Ethoxy group (C₂H₅O)
- Chlorine atom (Cl)
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the bromination of ethoxyethyl derivatives followed by chlorination. The specific reaction pathways can influence the yield and purity of the final product.
This compound's biological activity is primarily attributed to its ability to interact with biological macromolecules, potentially affecting various biochemical pathways. The halogen substituents may enhance lipophilicity, allowing better membrane permeability, which is crucial for pharmacological effects.
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds against SARS-CoV-2. For instance, derivatives with similar structural features have shown promise as inhibitors of viral proteases, suggesting that this compound may also exhibit antiviral properties through similar mechanisms.
Toxicity and Safety Profile
The toxicity profile of halogenated compounds often raises concerns regarding their safety. Preliminary data indicate that compounds like this compound may cause skin irritation and other adverse effects upon exposure. Proper handling and safety protocols are essential when working with such chemicals.
Case Study: Antiviral Activity Against SARS-CoV-2
A study investigated various halogenated compounds for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The findings suggested that compounds with similar structures to this compound could potentially serve as lead compounds for developing antiviral agents.
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Mpro Inhibition |
| Compound B | 7.5 | RNA Polymerase Inhibition |
| This compound | TBD | TBD |
Research Findings on Toxicity
Research has highlighted the importance of understanding the toxicity of halogenated compounds. A review indicated that exposure to similar compounds resulted in significant cytotoxic effects in vitro, emphasizing the need for further investigations into their safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
